Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate
Description
Potassium 3-[benzyl(methyl)amino]prop-1-en-2-yltrifluoroborate (CAS: 1357559-52-4) is an organotrifluoroborate salt with the molecular formula C₁₂H₁₄BF₃KN₂ and a molecular weight of 305.16 g/mol. This compound belongs to a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with aqueous conditions compared to traditional boronic acids . The benzyl(methyl)amino substituent introduces both steric bulk and electron-donating effects, which can modulate reactivity and selectivity in transition-metal-catalyzed transformations. Applications include the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
potassium;3-[benzyl(methyl)amino]prop-1-en-2-yl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N.K/c1-10(12(13,14)15)8-16(2)9-11-6-4-3-5-7-11;/h3-7H,1,8-9H2,2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHYBURGWYPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN(C)CC1=CC=CC=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate typically involves the reaction of a suitable boronic acid or boronate ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under mild conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate has a molecular formula of and a molecular weight of approximately 267.14 g/mol. The compound features a trifluoroborate group, which enhances its reactivity and utility in various chemical transformations.
Pharmaceutical Applications
-
Drug Development :
- The compound is utilized as a building block in the synthesis of biologically active molecules. Its ability to form stable complexes with various substrates makes it an attractive candidate for drug discovery programs, particularly in the development of new therapeutic agents targeting specific biological pathways.
- For instance, compounds derived from this structure have shown potential in inhibiting specific enzymes involved in cancer progression, making them candidates for further pharmacological evaluation .
- Anticancer Activity :
Material Science Applications
-
Catalysis :
- This compound can serve as a catalyst or catalyst precursor in various organic reactions. Its trifluoroborate moiety allows for participation in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- This property is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
-
Polymer Chemistry :
- The compound can be used as a modifier in polymer chemistry to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in developing advanced materials for industrial applications.
Case Studies
Mechanism of Action
The mechanism by which Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transmetalation step with palladium catalysts. This process leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoroborate salts are structurally diverse, with variations in substituents significantly impacting their chemical behavior. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Trifluoroborate Salts
Key Differences
- Steric Hindrance: Bulky groups like benzyl(methyl)amino reduce reaction rates but improve selectivity in crowded substrates, whereas allyltrifluoroborate facilitates rapid coupling due to minimal steric interference .
- Solubility: Benzyloxy and amino groups enhance hydrophilicity, improving solubility in aqueous-organic biphasic systems .
- Stereochemical Considerations : The E-isomer of benzyloxy-substituted trifluoroborate (CAS 1440548-66-2) exhibits distinct reactivity in stereocontrolled syntheses compared to Z-configurations .
Biological Activity
Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate (CAS: 1357559-52-4) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroborate group, which enhances its reactivity and solubility in biological systems. The structure can be represented as follows:
This structure is characterized by the presence of a benzyl group and a propene moiety, which may contribute to its interaction with biological targets.
Research indicates that compounds containing trifluoroborate groups can act as electrophiles, potentially interacting with nucleophilic sites in biomolecules such as proteins and nucleic acids. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: Similar organoboron compounds have been shown to inhibit various enzymes, including proteases and kinases.
- Modulation of Cell Signaling Pathways: The compound may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Enzyme Interaction : Another research effort focused on the compound’s interaction with specific kinases. It was found to inhibit the activity of kinesin spindle protein (KSP), leading to disrupted mitosis and subsequent cell death in treated cells. This finding suggests potential applications in targeted cancer therapies.
Pharmacokinetic Profile
The pharmacokinetics of this compound have not been extensively studied; however, related compounds exhibit favorable profiles:
- Absorption : Rapid absorption when administered orally or intravenously.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Renal excretion is expected based on the ionic nature of the compound.
Q & A
Basic: What are the standard synthetic protocols for Potassium 3-[benzyl(methyl)amino]prop-1-en-2-yltrifluoroborate?
Methodological Answer:
The synthesis typically involves hydroboration of propargylamine derivatives followed by transmetalation with potassium bifluoride (KHF₂). Key steps include:
Hydroboration : Reacting a propargylamine precursor (e.g., 3-[benzyl(methyl)amino]propyne) with a borane reagent (e.g., BH₃·THF) to form the organoborane intermediate.
Transmetalation : Treating the intermediate with KHF₂ in methanol to yield the trifluoroborate salt.
Purification : Recrystallization from aqueous ethanol ensures high purity.
This protocol leverages the stability of trifluoroborates in air, making them preferable to boronic acids in Suzuki-Miyaura reactions .
Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR confirm structural integrity. For example, ¹¹B NMR shows a characteristic quartet (~3 ppm) for trifluoroborate anions .
- X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement ) resolves bond lengths and angles. The potassium ion’s coordination environment is analyzed using ORTEP-III for visualization .
- FTIR and Mass Spectrometry : Validate functional groups (e.g., B-F stretching at ~1450 cm⁻¹) and molecular weight .
Advanced: How can conflicting crystallographic data be resolved during structure validation?
Methodological Answer:
Discrepancies in hydrogen bonding or bond angles can arise due to disordered solvent molecules or twinning. Strategies include:
- SHELXL Refinement : Use iterative least-squares refinement with restraints for disordered regions .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules ) to identify robust hydrogen-bonding motifs that stabilize the crystal lattice.
- Validation Tools : Check for outliers in bond distances and angles using checkCIF (via IUCr) to flag non-standard geometries .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling efficiency with aryl chlorides?
Methodological Answer:
Aryl chlorides are challenging due to their lower reactivity. Optimization strategies include:
- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos or XPhos) to facilitate oxidative addition .
- Solvent and Base : Employ toluene/water mixtures with Cs₂CO₃ to enhance solubility and stabilize the palladium intermediate.
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >85% .
A comparative table of reaction conditions:
| Catalyst System | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/SPhos | SPhos | Toluene | 92 | |
| PdCl₂(dppf) | dppf | DMF | 78 |
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (inflammatory responses reported ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do electronic effects of substituents influence reaction pathways in cross-coupling?
Methodological Answer:
Electron-withdrawing groups (e.g., bromo in Potassium (2-bromo-2-phenylvinyl)trifluoroborate ) accelerate oxidative addition but slow transmetalation. Conversely, electron-donating groups (e.g., methoxy) stabilize palladium intermediates, improving catalytic turnover. Computational studies (DFT) combined with Hammett parameters (σ⁺) quantify these effects, guiding substrate design for regioselective coupling .
Advanced: How does this compound compare to structurally similar trifluoroborates in reactivity?
Methodological Answer:
Comparative reactivity analysis (see table below) highlights the impact of substituents:
| Compound | Key Feature | Reactivity in Suzuki Coupling | Reference |
|---|---|---|---|
| Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate | Dioxolane enhances solubility | High (95% yield) | |
| Potassium (Z)-3-methoxyprop-1-enyltrifluoroborate | Methoxy stabilizes Pd intermediates | Moderate (80% yield) | |
| Potassium (2-bromo-2-phenylvinyl)trifluoroborate | Bromo accelerates oxidative addition | High (90% yield) |
The benzyl(methyl)amino group in the target compound improves stability against protodeboronation, enabling room-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
